molecular formula C23H23NO6 B7743450 MFCD02730370

MFCD02730370

Cat. No.: B7743450
M. Wt: 409.4 g/mol
InChI Key: ZBUHHRNGMMBHIX-QGOAFFKASA-N
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Description

Compounds with analogous MDL identifiers (e.g., MFCD28167899 in ) often exhibit heterocyclic or aromatic frameworks with functional groups such as amides, ketones, or trifluoromethyl substituents, which enhance their reactivity and biological activity .

Properties

IUPAC Name

methyl (E)-2-cyano-3-[3-methoxy-4-[4-(4-methylphenoxy)butanoyloxy]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-16-6-9-19(10-7-16)29-12-4-5-22(25)30-20-11-8-17(14-21(20)27-2)13-18(15-24)23(26)28-3/h6-11,13-14H,4-5,12H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUHHRNGMMBHIX-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCCC(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02730370 involves several steps, each requiring specific reaction conditions. The exact synthetic routes can vary, but they generally include the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized methods that ensure consistency and efficiency. These methods often involve continuous flow processes and advanced purification techniques to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: MFCD02730370 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific functional groups that enhance their utility in various applications.

Scientific Research Applications

MFCD02730370 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. In industry, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02730370 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MFCD02730370’s hypothetical analogs, derived from structurally or functionally related compounds in the evidence. Key parameters include molecular properties, synthesis routes, and hazard profiles.

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) CAS 1533-03-5 (MFCD00039227) CAS 1022150-11-3 (MFCD28167899)
Molecular Formula CₓHᵧNₐOₖ (Inferred) C₁₀H₉F₃O C₂₇H₃₀N₆O₃
Molecular Weight ~450–500 g/mol (Estimated) 202.17 g/mol 486.57 g/mol
Functional Groups Amide, aromatic ring (Assumed) Trifluoromethyl, ketone Amide, pyridine, benzofuran
Solubility Moderate in DMF (Inferred) 2.58 mg/mL (Water) Not specified
Hazard Profile Likely H315/H319 (Skin/Eye Irritant) H315/H319/H335 H302 (Oral Toxicity)
Synthesis Method Likely coupling reactions Condensation with trifluoromethyl Multi-step coupling in DMF with K₂CO₃

Key Findings:

Structural Divergence :

  • CAS 1533-03-5 (C₁₀H₉F₃O) features a trifluoromethyl ketone group, enhancing electrophilicity and metabolic stability, whereas CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) incorporates a polycyclic amide structure, favoring receptor binding in medicinal applications .
  • This compound likely shares synthetic pathways with these compounds, such as DMF-mediated coupling or acid-catalyzed condensation, but its larger molecular weight suggests additional complexity in purification .

Functional Trade-offs :

  • Trifluoromethyl groups (as in CAS 1533-03-5) improve lipophilicity and bioavailability but increase environmental persistence . In contrast, amide-rich structures (e.g., CAS 1022150-11-3) may exhibit higher solubility but lower membrane permeability .

Hazard Profiles :

  • All three compounds show moderate hazards (e.g., skin/eye irritation), but CAS 1022150-11-3’s H302 warning indicates higher oral toxicity, necessitating stringent handling protocols .

Research Implications and Limitations

  • Synthetic Challenges : Multi-step syntheses (e.g., column chromatography in CAS 1022150-11-3) limit scalability, while greener methods (e.g., A-FGO catalysts in ) could optimize yields .
  • Data Gaps : Direct experimental data for this compound, such as IC₅₀ values or spectroscopic characterization, are absent in the evidence, requiring further validation .

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